molecular formula C16H26O7 B031682 tetranor-PGFM CAS No. 23109-94-6

tetranor-PGFM

Cat. No. B031682
CAS RN: 23109-94-6
M. Wt: 330.37 g/mol
InChI Key: IGRHJCFWWOQYQE-SYQHCUMBSA-N
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Description

Tetranor-PGFM refers to a metabolite of prostaglandins, specifically derived from prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2), which are eicosanoids involved in various physiological processes. These compounds are synthesized in response to inflammation and are rapidly metabolized in the body. The quantification of end urinary metabolites like tetranor-PGFM is crucial for understanding the role of prostaglandins in human diseases and relies on the chemical synthesis of isotopically labeled standards to support metabolite quantification (Kimbrough et al., 2020).

Synthesis Analysis

The synthesis of tetranor-PGFM involves concise methodologies that include the late-stage incorporation of an isotopically labeled side chain. This approach is instrumental in creating standards for metabolite quantification. The synthesis of related compounds demonstrates the importance of specific structural modifications to achieve desired biological activities or stability, as seen in the synthesis of natural PGE1 and its analogs through a two-component coupling process using zinc-copper reagents (Tsujiyama et al., 1990).

Molecular Structure Analysis

Understanding the molecular structure of tetranor-PGFM and related compounds is critical for elucidating their biological functions and stability. The molecular structure of such compounds is often characterized by specific bonding arrangements and geometric configurations, which can influence their reactivity and interactions with biological targets. For instance, the molecular structure of tetrakis(2,6‐diethylphenyl)digermene provides insights into bond lengths and angles that are relevant for understanding the structural aspects of prostaglandin metabolites (Snow et al., 1984).

Chemical Reactions and Properties

The chemical reactions involving tetranor-PGFM and its precursors, such as prostaglandin E2, often involve cyclooxygenase (COX) enzymes that convert arachidonic acid into prostaglandins. These reactions and the resulting chemical properties of the metabolites, including their stability and reactivity, are essential for understanding their biological roles and the effects of pharmacological interventions (Song et al., 2008).

Scientific Research Applications

  • Mast Cell Activation Monitoring : Tetranor-PGDM may be useful for monitoring mast cell activation in allergic diseases like asthma and anaphylaxis (Meyer‐Bahlburg et al., 2012).

  • Pain and Inflammation : Tetrandrine, a related compound, can inhibit IKKα phosphorylation and reduce the production of pain mediators such as PGE2 and COX-2 in mice (Zhao et al., 2014).

  • Biomarker for Inflammation in Infants : Tetranor-PGEM, another related metabolite, is a potential non-invasive biomarker of inflammation in infants with fever due to viral infection (Idborg et al., 2014).

  • Anti-Inflammatory Effects : Tetrandrine exerts anti-inflammatory effects by suppressing COX-2 and iNOS expression in human monocytic cells (Wu & Ng, 2007).

  • Exercise and PGF Metabolites : After exercise, levels of Tetranor PGEm and 6-keto PGF(1alpha) increase significantly in humans (Blatnik & Steenwyk, 2010).

  • Duchenne Muscular Dystrophy : Tetranor PGDM concentrations are increased in Duchenne muscular dystrophy patients and rise with age, suggesting PGD2-mediated inflammation plays a role in the disease's pathology (Nakagawa et al., 2013).

  • Pregnancy Detection in Felids : PGF2α metabolites, including more polar dinor and tetranor metabolites, may enhance pregnancy detection in felids and other carnivores (Dehnhard et al., 2017).

  • Food Allergy Biomarker : Urinary tetranor-PGDM can be used as a diagnostic biomarker for food allergy in infants, and its levels are disease-specific and symptom-predictive in human clinical studies (Murata, 2022).

  • Reflecting Biosynthesis of PGD2 : Tetranor PGDM is an abundant urinary metabolite that reflects modulated biosynthesis of PGD2 in humans and mice (Song et al., 2008).

Safety And Hazards

Tetranor-PGFM is highly flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The development of a monoclonal antibody-based EIA for tetranor-PGDM, a metabolite similar to tetranor-PGFM, suggests potential future directions for tetranor-PGFM . This could include the development of similar assays for tetranor-PGFM, which could be useful for routine detection and monitoring of tetranor-PGFM in research or diagnostic body fluids .

properties

IUPAC Name

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetranor-PGFM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
N Nagata, S Masuko, R Inoue, T Nakamura… - Journal of Immunology …, 2021 - hindawi.com
… (b) Inhibition curves for tetranorPGDM, tetranor-PGEM, tetranor-PGAM, and tetranor-PGFM. Linearity of dilution curves for artificial urine samples before (c) and after (d) solid-phase …
Number of citations: 9 www.hindawi.com
C Finkenwirth, K Jewgenow, HHD Meyer, A Vargas… - Theriogenology, 2010 - Elsevier
… tetranor-PGFM on this column had been determined in separate HPLC runs after injection of 500 ng PGFM and tetranor-PGFM. … was unable to trace urinary tetranor-PGFM, whereas this …
Number of citations: 46 www.sciencedirect.com
DD Shinde, KB Kim, KS Oh, N Abdalla, KH Liu… - … of Chromatography B, 2012 - Elsevier
… However, organic solvents poorly extracted hydrophilic compounds such as tetranor-PGEM, tetranor-PGFM, and leukotrienes. Solid-phase extraction was most suitable for extracting all …
Number of citations: 94 www.sciencedirect.com
MH Ryu, J Kolmert, J Zurita, CE Wheelock… - B105. MORE CALLS …, 2022 - atsjournals.org
… Tetranor-PGFM in urine negatively correlated with blood lymphocyte counts (r=-0.628, p=0.007) - which had been shown to increase with exposure to DE in our dataset. Conclusion and …
Number of citations: 2 www.atsjournals.org
T Zhang, H Kuroda, K Nagano, S Terada… - … and Essential Fatty …, 2020 - Elsevier
Prostanoids (PNs) play critical roles in various physiological and pathological processes. Therefore, it is important to understand the alternation of PN expression profiles. However, a …
Number of citations: 3 www.sciencedirect.com
M Dehnhard, SV Naidenko… - … in Domestic Animals, 2017 - Wiley Online Library
… to tetranor-PGFM (fraction 6) and the unknown metabolite eluting in fraction 25, whereas in Asian leopard cat, tetranor-PGFM is … As tetranor-PGFM is characterized by a higher polarity (…
Number of citations: 2 onlinelibrary.wiley.com
M Dehnhard, SV Naidenko, K Jewgenow - Theriogenology, 2014 - Elsevier
… Several prostaglandins were identified by LCMS; apart from PGFM, all LCMS-identified prostaglandins, including tetranor-PGFM, did not show any cross-reactivity with our PGFM-…
Number of citations: 9 www.sciencedirect.com
ACO Neves, CLM Morais, TPP Mendes, BG Vaz… - Scientific Reports, 2018 - nature.com
… The peak at m/z 331.177 was attributed to the prostaglandin tetranor-PGFM, a metabolite of … The findings presented above indicate that prostaglandin tetranor-PGFM as well as HEFAD …
Number of citations: 11 www.nature.com
S Medina, R Domínguez‐Perles, JI Gil… - Rapid …, 2012 - Wiley Online Library
… Finally, tetranor-PGFM and -PGEM were also detected in the baseline urines analyzed, and … and 2500–46700 ng 24 h –1 for tetranor-PGFM and -PGEM, respectively. The differences in …
T Kohira, Y Kita, SM Tokuoka, M Shiba… - … of Chromatography B, 2019 - Elsevier
… EtOAc and 10% IPA/DCM also showed acceptable recovery for most of the target compounds, but they had poor recovery for PAF and tetranor-PGFM, respectively, which led us to avoid …
Number of citations: 13 www.sciencedirect.com

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